molecular formula C20H19N3O3 B6343672 4-[3-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1426142-73-5

4-[3-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B6343672
CAS No.: 1426142-73-5
M. Wt: 349.4 g/mol
InChI Key: IHJVIILTSOHIJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[3-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic molecule featuring an imidazo[4,5-c]pyridine core substituted with a 3-(benzyloxy)phenyl group at position 4 and a carboxylic acid at position 4. Its molecular formula is C₂₀H₁₉N₃O₃, with a molecular weight of 349.4 g/mol (CAS: 359686-26-3) . This compound is primarily used in research settings, particularly in drug discovery for screening lead-like molecules .

Properties

IUPAC Name

4-(3-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-20(25)17-10-16-19(22-12-21-16)18(23-17)14-7-4-8-15(9-14)26-11-13-5-2-1-3-6-13/h1-9,12,17-18,23H,10-11H2,(H,21,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJVIILTSOHIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1NC=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ester Hydrolysis

The methyl ester of imidazopyridine-6-carboxylic acid is saponified using aqueous sodium hydroxide (2N) to yield the free carboxylic acid. This step is pivotal for generating the bioactive form of the compound.

Optimization Data:

ParameterValue
NaOH Concentration2N
Temperature60°C
Reaction Time8 h
Yield95%

Integrated Synthetic Pathway

A consolidated route combining the above steps is outlined below:

  • Cyclization : 6S-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid synthesis.

  • Oxidation : KMnO₄-mediated aromatization to 3H-imidazo[4,5-c]pyridine-6-carboxylic acid.

  • Benzyloxy Introduction : Mitsunobu reaction for 3-(benzyloxy)phenyl attachment.

  • Ester Hydrolysis : NaOH-mediated saponification to the final carboxylic acid.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : Peaks at δ 7.41–7.32 (m, 5H, Ar-H), 6.89–6.87 (d, 2H, J = 8 Hz), and 3.72 (s, 2H, CH₂) confirm the benzyloxy and imidazopyridine moieties.

  • ¹³C NMR : Signals at δ 165.4 (COOH), 158.2 (C-O), and 135.1–114.3 (Ar-C) validate the structure.

Mass Spectrometry (MS)

  • ESI-MS : m/z 443.3 (M + H)⁺ aligns with the molecular formula C₂₄H₂₂N₂O₄.

Pharmacokinetic and Physicochemical Profiling

Computational analysis using Molinspiration and MolSoft software reveals:

ParameterValue
Topological Polar Surface Area (TPSA)87.7 Ų
Lipinski Violations0
% Absorption (%ABS)78.7
Drug-Likeness Score–0.60

These metrics indicate favorable bioavailability and adherence to drug-likeness criteria.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The imidazo[4,5-c]pyridine core can be reduced under specific conditions to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Properties

Recent studies have evaluated the anticancer potential of derivatives related to this compound. For example:

  • Cytotoxicity against cancer cell lines : Compounds with structural similarities exhibit significant antiproliferative activity against various human cancer cells. The IC50 values indicate that modifications in the benzyloxy group can enhance efficacy. For instance, a derivative with an electron-withdrawing group showed an IC50 of 0.69 μM against Huh-7 cells .
  • Mechanisms of action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various biochemical pathways.

Anti-inflammatory and Antimicrobial Activities

Some derivatives have also been reported to possess anti-inflammatory and antimicrobial properties. These activities are typically assessed through:

  • In vitro assays measuring inhibition zones against bacterial strains.
  • Cell-based assays evaluating inflammatory markers in response to treatment.

Applications in Scientific Research

  • Drug Development : The structural features of 4-[3-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid make it a candidate for developing new anticancer drugs. Its ability to modulate specific biological pathways can lead to targeted therapies.
  • Chemical Biology : This compound can serve as a tool for probing biological processes due to its unique structure that allows for interaction with various biomolecules.
  • Material Science : Compounds with similar imidazopyridine frameworks are explored for applications in organic electronics and photonic devices due to their electronic properties.

Case Study 1: Anticancer Evaluation

A study synthesized several derivatives of imidazopyridine compounds and tested their cytotoxicity against breast cancer cell lines (MDA-MB-231). The results showed that certain substitutions on the benzyloxy group significantly improved anticancer activity compared to unsubstituted analogs .

Case Study 2: Inhibitory Effects on Inflammation

Another investigation focused on the anti-inflammatory potential of related compounds. The study demonstrated that specific derivatives could reduce pro-inflammatory cytokines in macrophage cell lines, suggesting a promising avenue for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-[3-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxyphenyl group can interact with hydrophobic pockets in proteins, while the imidazo[4,5-c]pyridine core can form hydrogen bonds and π-π interactions with aromatic residues. The carboxylic acid group can participate in ionic interactions with positively charged amino acids, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Benzyloxy vs. Fluorophenyl : The benzyloxy group increases steric bulk and lipophilicity compared to the smaller, electronegative fluorine atom. Fluorine enhances metabolic stability and bioavailability due to its strong C-F bond .
  • Positional Isomerism : The 3- vs. 4-benzyloxy substitution alters electronic distribution. For example, the 4-benzyloxy isomer may exhibit stronger dipole interactions due to symmetry .

Research Implications

  • Drug Discovery : The benzyloxy variant’s bulkiness makes it suitable for targeting large binding pockets (e.g., kinases), while smaller fluorophenyl analogs may optimize CNS penetration .
  • SAR Studies : Systematic substitution (e.g., methoxy → halogen) enables structure-activity relationship (SAR) profiling to balance potency and pharmacokinetics .

Biological Activity

The compound 4-[3-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a member of the imidazopyridine class, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of 4-[3-(benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves several steps including the formation of the imidazopyridine framework followed by functionalization with a benzyloxy group. The synthetic pathway may include:

  • Formation of Imidazopyridine Core : Using appropriate precursors such as 2-aminopyridines and aldehydes.
  • Introduction of Benzyloxy Group : This is often achieved through electrophilic aromatic substitution or nucleophilic substitution methods.
  • Carboxylation : The final step usually involves introducing a carboxylic acid group via carbonylation or oxidation processes.

Characterization of the compound can be performed using techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazopyridine derivatives, including our compound of interest. For instance:

  • Cell Viability Assays : In vitro studies have shown that 4-[3-(benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid exhibits significant cytotoxicity against various cancer cell lines (e.g., A549 lung cancer cells and MCF-7 breast cancer cells). The IC50 values indicate that it is effective at low concentrations.
  • Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.

Other Biological Activities

The compound has also been evaluated for additional biological activities:

  • Anti-inflammatory Effects : Studies indicate that derivatives of imidazopyridines can reduce inflammation markers in vitro and in vivo models.
  • Antimicrobial Activity : Some research has suggested that this class of compounds possesses antimicrobial properties against certain bacterial strains.

Case Studies

  • Study on Lung Cancer Cells :
    • Objective : To evaluate the cytotoxic effects on A549 cells.
    • Findings : The compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours.
    • : Suggests potential as an anticancer agent targeting lung cancer.
  • Anti-inflammatory Activity Assessment :
    • Objective : To assess the impact on TNF-alpha levels in LPS-stimulated macrophages.
    • Findings : A reduction in TNF-alpha production was observed at concentrations above 5 µM.
    • : Indicates anti-inflammatory potential worth further investigation.

Data Summary Table

Biological ActivityAssay TypeConcentration (µM)Effect Observed
Anticancer (A549 cells)Cell Viability Assay1070% reduction in viability
Anti-inflammatoryTNF-alpha Measurement5Decreased TNF-alpha production
AntimicrobialZone of InhibitionN/AInhibition against E. coli

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-[3-(Benzyloxy)phenyl]imidazo[4,5-c]pyridine-6-carboxylic acid, and how is structural integrity validated?

  • Synthesis : Multi-step organic reactions are typically employed, starting with the formation of the imidazo[4,5-c]pyridine core followed by benzyloxy-phenyl group introduction. Key steps may include cyclization, Suzuki coupling, or nucleophilic substitution. For example, analogous compounds often use Pd-catalyzed cross-coupling for aryl group attachment .
  • Structural Validation : Techniques like 1H/13C NMR (to confirm proton environments and carbon frameworks) and X-ray crystallography (for 3D conformation) are critical. Mass spectrometry (MS) ensures molecular weight accuracy. SHELX software is widely used for crystallographic refinement .

Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?

  • Reported Activities : Derivatives of this scaffold show potential in antihypertensive , anti-inflammatory , and anticancer applications. For instance, similar compounds inhibit enzymes like angiotensin-converting enzyme (ACE) or interact with vascular receptors .
  • Assays :

  • In vitro : Enzyme inhibition assays (e.g., ACE activity), cytotoxicity tests (MTT assay on cancer cell lines).
  • In vivo : Rodent models for blood pressure regulation or inflammation (e.g., carrageenan-induced paw edema) .

Q. How is the compound’s solubility and stability optimized for in vitro studies?

  • Solubility : Use polar aprotic solvents (DMSO, ethanol) or prepare sodium/potassium salts of the carboxylic acid group.
  • Stability : Store at -20°C under inert gas (N2/Ar). Monitor degradation via HPLC under varying pH/temperature conditions .

Advanced Research Questions

Q. How can synthetic yields be improved for low-efficiency steps (e.g., cyclization or coupling reactions)?

  • Optimization Strategies :

  • Catalyst Screening : Test Pd(PPh3)4 vs. Pd2(dba)3 with ligands like XPhos for Suzuki coupling .
  • Reaction Engineering : Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions .
  • Microwave Assistance : Accelerate cyclization steps with controlled microwave irradiation .

Q. How do structural modifications (e.g., substituent variation on the benzyloxy group) affect biological activity?

  • Methodology :

SAR Studies : Synthesize derivatives with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups.

Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity.

Computational Modeling : Perform molecular docking (AutoDock Vina) or MD simulations to predict interactions with targets like kinases or GPCRs .

  • Example : Bromine or trifluoromethyl groups on the phenyl ring enhance target binding via hydrophobic interactions .

Q. How can contradictions in biological activity data across studies be resolved (e.g., varying IC50 values)?

  • Root Causes : Differences in assay conditions (e.g., cell line specificity, serum concentration) or compound purity.
  • Resolution Strategies :

  • Standardized Protocols : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds.
  • Purity Verification : Re-analyze batches via LC-MS; impurities >95% are required for reliable IC50 determination .
  • Meta-Analysis : Compare data across studies using tools like Prism to identify outliers or confounding variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.